molecular formula C18H23N3S B14173721 N,N-dimethyl-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanamine CAS No. 847183-40-8

N,N-dimethyl-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanamine

Cat. No.: B14173721
CAS No.: 847183-40-8
M. Wt: 313.5 g/mol
InChI Key: OIOIVQUTUSYVRX-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanamine: is a complex organic compound with the molecular formula C18H22N2S This compound is characterized by its unique structure, which includes a quinazoline ring system and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanamine typically involves multiple steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the quinazoline ring.

    Dimethylation: The final step involves the dimethylation of the amine group using reagents like methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted amines and thioethers.

Scientific Research Applications

N,N-dimethyl-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanamine involves its interaction with specific molecular targets. The quinazoline ring system can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline
  • N,N-dimethyl-4-(3-phenyl-5,6-dihydro-1,4-dioxane-2-yl)aniline
  • N,N-dimethyl-1,4-phenylenediamine

Uniqueness

N,N-dimethyl-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanamine is unique due to its combination of a quinazoline ring and a sulfanyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

847183-40-8

Molecular Formula

C18H23N3S

Molecular Weight

313.5 g/mol

IUPAC Name

N,N-dimethyl-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanamine

InChI

InChI=1S/C18H23N3S/c1-21(2)12-13-22-18-15-10-6-7-11-16(15)19-17(20-18)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-13H2,1-2H3

InChI Key

OIOIVQUTUSYVRX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSC1=NC(=NC2=C1CCCC2)C3=CC=CC=C3

solubility

17.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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